molecular formula C20H22N2O3S B10992513 5,6-dimethoxy-1-methyl-N-[2-(phenylsulfanyl)ethyl]-1H-indole-2-carboxamide

5,6-dimethoxy-1-methyl-N-[2-(phenylsulfanyl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B10992513
M. Wt: 370.5 g/mol
InChI Key: BPCVTSAXBLOMAN-UHFFFAOYSA-N
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Description

5,6-dimethoxy-1-methyl-N-[2-(phenylsulfanyl)ethyl]-1H-indole-2-carboxamide is a complex organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes methoxy groups, a methyl group, and a phenylsulfanyl ethyl group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-1-methyl-N-[2-(phenylsulfanyl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethoxy-1-methyl-N-[2-(phenylsulfanyl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-1-methyl-N-[2-(phenylsulfanyl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dimethoxy-1-methyl-N-[2-(phenylsulfanyl)ethyl]-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

5,6-dimethoxy-1-methyl-N-(2-phenylsulfanylethyl)indole-2-carboxamide

InChI

InChI=1S/C20H22N2O3S/c1-22-16-13-19(25-3)18(24-2)12-14(16)11-17(22)20(23)21-9-10-26-15-7-5-4-6-8-15/h4-8,11-13H,9-10H2,1-3H3,(H,21,23)

InChI Key

BPCVTSAXBLOMAN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C=C1C(=O)NCCSC3=CC=CC=C3)OC)OC

Origin of Product

United States

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